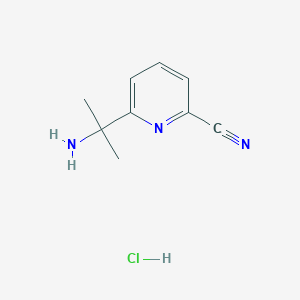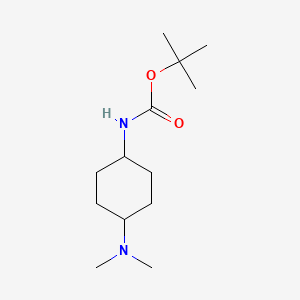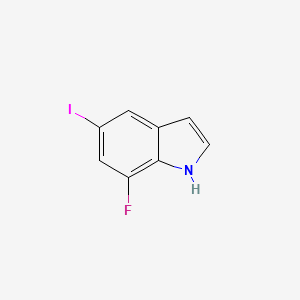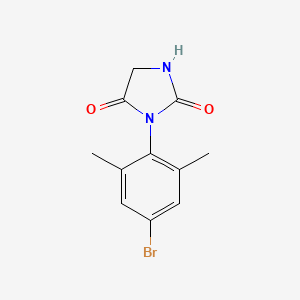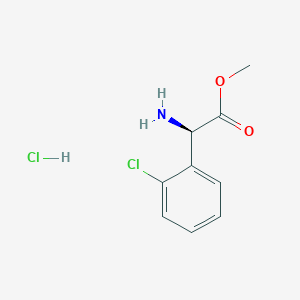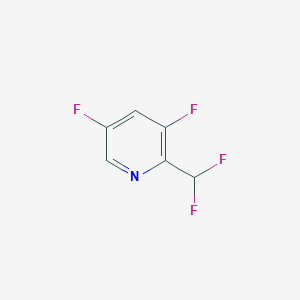
2-(Difluoromethyl)-3,5-difluoropyridine
Descripción general
Descripción
Difluoromethylated pyridines are a class of compounds that have been the subject of significant research due to their potential applications in medicinal chemistry . They contain a difluoromethyl group (-CF2H), which is known to enhance the biological activity of pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated pyridines has seen significant advancements in recent years . A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has been reported . The pyridyl subunit is built around the difluoromethyl group rather than a late-stage introduction of this moiety .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethyl)-3,5-difluoropyridine” would depend on its specific structure. In general, difluoromethylated compounds can exhibit unique properties due to the presence of the difluoromethyl group .Aplicaciones Científicas De Investigación
Intermolecular Interactions Studies
- Dewberry et al. (2017) investigated the weakly bound complex formed between CO2 and various fluorinated pyridines, including 2,6-difluoropyridine (2,6-DFP), which is structurally similar to 2-(Difluoromethyl)-3,5-difluoropyridine. They discovered significant differences in the weak bond distance and rotational constants compared to pyridine and 3,5-difluoropyridine complexes, highlighting the impact of fluorination on intermolecular interactions (Dewberry et al., 2017).
Synthesis and Reactivity in Organic Chemistry
- Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine, which are related to 2-(Difluoromethyl)-3,5-difluoropyridine. They achieved regioselective metalation and subsequent carboxylation of these fluorinated pyridines, offering insights into the reactivity and functionalization possibilities for similar compounds (Bobbio & Schlosser, 2005).
- Zhao et al. (2010) developed Difluoromethyl 2-pyridyl sulfone as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This research demonstrates the utility of difluoromethylated pyridines in organic synthesis, particularly for introducing fluorinated motifs in various molecules (Zhao et al., 2010).
Medicinal Chemistry and Drug Development
- Zhang et al. (2020) utilized an organophotocatalytic method for direct difluoromethylation of heterocycles, which is relevant for compounds like 2-(Difluoromethyl)-3,5-difluoropyridine. They highlighted the application in drug molecular design, indicating the potential of such fluorinated heterocycles in pharmaceutical development (Zhang et al., 2020).
Nuclear Magnetic Resonance (NMR) Studies
- Orrell and Šik (1975) conducted NMR studies on various disubstituted pyridines, including 2,6-difluoropyridine, to analyze their molecular geometry and indirect coupling constants. This research is crucial for understanding the structural and electronic properties of fluorinated pyridines (Orrell & Šik, 1975).
Mecanismo De Acción
Target of Action
Similar compounds such as difluoromethylornithine (dfmo) have been found to inhibit ornithine decarboxylase (odc), a key enzyme in the polyamine biosynthetic pathway . This pathway plays a crucial role in cell growth and differentiation, making it a potential target for various therapeutic interventions .
Mode of Action
For instance, DFMO inhibits ODC, thereby reducing the production of polyamines that are essential for cell growth .
Biochemical Pathways
This pathway involves the conversion of ornithine to putrescine by ODC, which is then further converted to spermidine and spermine. These polyamines play crucial roles in various cellular processes, including DNA replication, transcription, and translation .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in drug design .
Result of Action
Based on the actions of similar compounds, it may lead to a decrease in the levels of polyamines, thereby affecting cell growth and differentiation .
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation is a rapidly evolving area of research with potential applications in pharmaceuticals and other industries . Future research will likely focus on developing new methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFNYIPEEGQIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3,5-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










